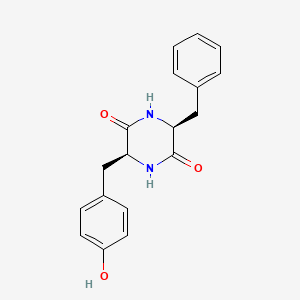

cyclo(L-tyrosyl-L-phenylalanyl)

Description

Propriétés

Formule moléculaire |

C18H18N2O3 |

|---|---|

Poids moléculaire |

310.3 g/mol |

Nom IUPAC |

(3S,6S)-3-benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione |

InChI |

InChI=1S/C18H18N2O3/c21-14-8-6-13(7-9-14)11-16-18(23)19-15(17(22)20-16)10-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11H2,(H,19,23)(H,20,22)/t15-,16-/m0/s1 |

Clé InChI |

GRWVBLRIPRGGPD-HOTGVXAUSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O |

SMILES canonique |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O |

Origine du produit |

United States |

Overview of Diketopiperazines As Peptide Derived Scaffolds

Diketopiperazines (DKPs), also known as cyclic dipeptides, are the simplest form of cyclic peptides, created through the condensation of two amino acids. researchgate.net Initially discovered in the late 19th century and further studied by Emil Fischer, they were once dismissed as mere byproducts or degradation products of proteins. nih.gov However, contemporary research has repositioned DKPs as crucial metabolic intermediates and a promising platform for drug discovery. nih.gov

The rigid and conformationally constrained structure of the DKP ring makes it a privileged scaffold in medicinal chemistry. nih.govmdpi.com This rigidity, combined with a high resistance to enzymatic degradation and increased cell permeability, offers distinct advantages over their linear peptide counterparts. nih.govaltabioscience.com These properties make DKPs attractive for developing novel therapeutics with enhanced stability and bioavailability. credenceresearch.com Researchers are actively exploring DKP-based scaffolds for applications in various fields, including the development of anticancer and antimicrobial agents, as well as in the design of biomaterials and nanocarriers. mdpi.comcredenceresearch.com

Significance of Aromatic Cyclic Dipeptides in Research

Aromatic cyclic dipeptides, a subgroup of DKPs that includes cyclo(L-tyrosyl-L-phenylalanyl), are of particular interest due to the presence of aromatic side chains. These aromatic moieties can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets. acs.org The study of these interactions is fundamental to understanding the structure-activity relationships of these compounds.

The incorporation of aromatic residues like tyrosine and phenylalanine into the DKP scaffold has been shown to influence the biological activity of the resulting molecule. For instance, research has demonstrated that cyclic dipeptides containing these residues can exhibit a range of pharmacological effects, including antimicrobial and anticancer activities. researchgate.netnih.gov The investigation of aromatic cyclic dipeptides continues to be a vibrant area of research, with studies focusing on their synthesis, conformational analysis, and evaluation of their potential as therapeutic leads. acs.orgresearchgate.net

Structural Classification and Chirality of Cyclo L Tyrosyl L Phenylalanyl

Cyclo(L-tyrosyl-L-phenylalanyl) is classified as a 2,5-diketopiperazine. nih.gov Its chemical structure consists of a central piperazine-2,5-dione ring where a benzyl (B1604629) group and a 4-hydroxybenzyl group are attached to the alpha-carbons. nih.gov The "L" designation in its name refers to the specific stereochemistry of the two amino acid precursors, L-tyrosine and L-phenylalanine.

The IUPAC name for this compound is (3S,6S)-3-benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione. nih.gov The "(3S,6S)" notation specifies the absolute configuration at the two chiral centers of the diketopiperazine ring, which is a direct consequence of the L-configuration of the constituent amino acids. nih.gov The chirality of the molecule is a critical determinant of its three-dimensional shape and, consequently, its biological activity. Different stereoisomers of a DKP can exhibit vastly different or even opposing biological effects.

Table 1: Chemical and Physical Properties of cyclo(L-tyrosyl-L-phenylalanyl)

| Property | Value | Source |

| Molecular Formula | C18H18N2O3 | nih.gov |

| Molecular Weight | 310.3 g/mol | nih.gov |

| IUPAC Name | (3S,6S)-3-benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | nih.gov |

| Chirality | 3S, 6S | nih.gov |

Historical Context of Research on Diketopiperazines Containing Tyrosine and Phenylalanine Residues

Occurrence and Biogenesis of cyclo(L-tyrosyl-L-phenylalanyl)

The presence of cyclo(L-tyrosyl-L-phenylalanyl) in nature is a testament to the diverse metabolic capabilities of microorganisms. Its discovery and the elucidation of its formation are rooted in dedicated research into microbial secondary metabolism.

Microbial Origin and Discovery in Research Contexts

The identification of cyclo(L-tyrosyl-L-phenylalanyl) is linked to the exploration of microbial genomes for novel biosynthetic pathways. A notable discovery in this area is the characterization of a cyclodipeptide synthase (CDPS) from the bacterium Streptomyces leeuwenhoekii. nih.gov Research into the enzymatic capabilities of this organism revealed the production of a range of cyclodipeptides, including cyclo(L-tyrosyl-L-phenylalanyl).

While the isolation of a vast array of cyclodipeptides from various microbial sources, such as Streptomyces species, is well-documented, the specific isolation of cyclo(L-tyrosyl-L-phenylalanyl) from fermentation broths has been a subject of more recent and targeted investigations. nih.govnih.gov The discovery of the enzyme responsible for its synthesis often precedes and guides the efforts to detect and isolate the natural product itself from the producing microorganism.

Enzymatic Derivation from Precursors

The formation of cyclo(L-tyrosyl-L-phenylalanyl) is enzymatically driven, utilizing the primary metabolites L-tyrosine and L-phenylalanine as its building blocks. These amino acids are fundamental components of cellular primary metabolism. The enzymatic pathways that lead to the synthesis of L-phenylalanine and L-tyrosine are well-established, providing the necessary precursors for the subsequent cyclization reaction. mdpi.com The enzymatic conversion of these precursors into the final cyclic dipeptide is a key step in diverting resources from primary to secondary metabolism.

Biosynthetic Pathways and Mechanistic Elucidation

The biosynthesis of cyclo(L-tyrosyl-L-phenylalanyl) is a sophisticated process catalyzed by a specific class of enzymes. Understanding these pathways provides insight into the molecular logic of natural product assembly.

Role of Cyclodipeptide Synthases (CDPSs) in Diketopiperazine Formation

Cyclodipeptide synthases (CDPSs) are the key enzymes responsible for the formation of the 2,5-diketopiperazine scaffold of cyclo(L-tyrosyl-L-phenylalanyl). frontiersin.org These enzymes represent a fascinating intersection between primary and secondary metabolism, as they utilize aminoacyl-transfer RNAs (aa-tRNAs), the very molecules essential for ribosomal protein synthesis, as their substrates. nih.govresearchgate.netnih.gov

The catalytic mechanism of CDPSs follows a ping-pong model involving two successive acylation and deacylation steps. nih.gov The process begins with the binding of the first aminoacyl-tRNA, in this case, either L-tyrosyl-tRNA or L-phenylalanyl-tRNA, to the enzyme's active site. The aminoacyl moiety is then transferred to a conserved serine residue in the active site, forming a covalent aminoacyl-enzyme intermediate and releasing the deacylated tRNA.

Subsequently, the second aminoacyl-tRNA binds to the active site. Its amino group performs a nucleophilic attack on the carbonyl carbon of the enzyme-bound amino acid, forming a dipeptidyl-enzyme intermediate. The final step is an intramolecular cyclization, where the amino group of the first amino acid attacks the ester linkage of the second, leading to the formation of the diketopiperazine ring and its release from the enzyme. chemrxiv.org

The specificity of CDPSs for their amino acid substrates is determined by the architecture of their active sites, which are comprised of two distinct pockets, designated P1 and P2. nih.govresearchgate.net These pockets accommodate the side chains of the two amino acids that will form the cyclodipeptide. The nature of the amino acid residues lining these pockets dictates which aminoacyl-tRNAs can bind and be utilized for synthesis.

For the synthesis of a heterodimeric cyclodipeptide like cyclo(L-tyrosyl-L-phenylalanyl), the P1 and P2 pockets of the responsible CDPS must exhibit specificity for tyrosine and phenylalanine, respectively (or vice versa). For instance, the CDPS SazA from Streptomyces leeuwenhoekii has been shown to produce cyclo(L-tyrosyl-L-phenylalanyl), indicating its active site can accommodate both of these aromatic amino acids. nih.gov The characterization of numerous CDPSs has led to the identification of consensus sequence motifs within the P1 and P2 pockets that correlate with specificity for particular amino acids, aiding in the prediction of the products of uncharacterized CDPSs. nih.govnih.gov

| Enzyme | Microorganism | Products |

| Cyclodipeptide Synthase (SazA) | Streptomyces leeuwenhoekii | cyclo(L-Tyr-L-Phe), other cyclodipeptides |

Specificity and Substrate Promiscuity of CDPSs in cyclo(L-tyrosyl-L-phenylalanyl) Production

Cyclodipeptide synthases (CDPSs) are a distinct family of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs), the building blocks of ribosomal protein synthesis, to produce cyclodipeptides. frontiersin.orgnih.gov These enzymes function independently of the ribosome and are characterized by a Rossmann-fold domain, showing structural similarity to the catalytic domains of class-Ic aminoacyl-tRNA synthetases (aaRSs), such as TyrRS and TrpRS. nih.govmdpi.com The synthesis proceeds through a ping-pong mechanism, where the enzyme first accepts one aa-tRNA to form a covalent acyl-enzyme intermediate, and then accepts a second aa-tRNA to catalyze the formation of the second peptide bond and subsequent intramolecular cyclization. researchgate.net

The specificity of CDPSs for their amino acid substrates is largely determined by the architecture of two binding pockets, designated P1 and P2. researchgate.net Pioneering studies on enzymes like AlbC from Streptomyces noursei revealed that the first aminoacyl-tRNA is accommodated with high specificity in the P1 pocket, while the P2 pocket exhibits lower specificity, allowing for the binding of different aa-tRNAs. frontiersin.org This inherent structural feature is a primary source of substrate promiscuity. AlbC, for instance, primarily synthesizes cyclo(L-Phe-L-Leu), but is also capable of producing at least 12 other cyclodipeptides, four of which also contain phenylalanine. frontiersin.orgnih.gov This demonstrates that a CDPS with a P1 pocket specific for phenylalanine can generate a range of products by accepting various amino acids into its more accommodating P2 pocket.

Conversely, some CDPSs exhibit high stringency for both substrates. frontiersin.org A notable example is Rv2275 from Mycobacterium tuberculosis, which predominantly synthesizes cyclo(L-tyrosyl-L-tyrosyl) (cYY). nih.gov The high specificity for tyrosine in this enzyme is suggested to be conferred by an asparagine residue within the binding pocket, which can form a hydrogen bond with the hydroxyl group of the tyrosyl moiety on the substrate. nih.gov

The production of cyclo(L-tyrosyl-L-phenylalanyl) would therefore be catalyzed by a CDPS capable of binding both Tyr-tRNA and Phe-tRNA. This could occur through a highly specific enzyme or, more commonly, through a promiscuous CDPS that has a primary specificity for one of the amino acids (e.g., tyrosine in the P1 pocket) and accepts the other (e.g., phenylalanine) in the less selective P2 pocket.

Table 1: Characteristics of Representative Cyclodipeptide Synthases (CDPSs)

| Enzyme | Source Organism | Primary Product(s) | Substrate Specificity/Promiscuity |

|---|---|---|---|

| AlbC | Streptomyces noursei | cyclo(L-Phe-L-Leu) | Promiscuous; produces multiple other cyclodipeptides, including several containing phenylalanine. frontiersin.orgnih.gov |

| Rv2275 | Mycobacterium tuberculosis | cyclo(L-Tyr-L-Tyr) | Highly specific for tyrosine, potentially due to hydrogen bonding in the active site. nih.gov |

| YvmC-Bsub | Bacillus subtilis | cyclo(L-Leu-L-Leu) | A precursor for the pigment pulcherrimin. pnas.org |

Non-Ribosomal Peptide Synthetase (NRPS) Involvement

An alternative and highly significant route for cyclodipeptide biosynthesis is through Non-Ribosomal Peptide Synthetases (NRPSs). mdpi.comresearchgate.net These are large, multifunctional, modular enzymes that act as assembly lines for producing a vast array of peptide-based natural products. pnas.orgnih.gov Unlike CDPSs which hijack aa-tRNAs from primary metabolism, NRPSs activate and incorporate amino acids in a tRNA-independent manner. beilstein-journals.org

A minimal NRPS module is composed of three core catalytic domains:

Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate at the cost of ATP. beilstein-journals.org

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheine arm. beilstein-journals.org

Condensation (C) domain: Catalyzes peptide bond formation between the amino acid tethered on its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module. nih.gov

The synthesis of a dipeptide like cyclo(L-tyrosyl-L-phenylalanyl) would typically require a two-module NRPS. The first module would select and activate tyrosine, and the second would select and activate phenylalanine. After peptide bond formation, the linear dipeptide is released from the final T-domain. This release is often catalyzed by a terminal Thioesterase (TE) domain , which can induce intramolecular cyclization to yield the final cyclodipeptide product. nih.govnih.gov While many NRPSs follow a principle of co-linearity where the number and order of modules dictate the final peptide, there are exceptions. nih.gov

Evidence for NRPS systems incorporating the necessary building blocks for cyclo(L-tyrosyl-L-phenylalanyl) exists. For example, an NRPS biosynthetic gene cluster (BGC0000357) in Penicillium rubens is responsible for producing cyclopeptides that contain both tyrosine and phenylalanine, such as cyclo-(D-Tyr-L-Phe-D-Val-L-Val). u-tokyo.ac.jp Although this is a larger and more complex peptide, it confirms that NRPS machinery capable of recognizing, activating, and combining these two specific amino acids has evolved.

Genetic Determinants of cyclo(L-tyrosyl-L-phenylalanyl) Biogenesis

The enzymatic machinery for producing cyclodipeptides is encoded by specific genes that are often organized into biosynthetic gene clusters (BGCs). nih.gov These clusters typically contain the structural gene for the synthase (either a CDPS or an NRPS) and may also include genes for precursor supply, tailoring enzymes that modify the initial cyclodipeptide scaffold, transporters for export, and regulatory elements. rsc.org

A clear example of a genetic determinant for a related compound is the albC gene in Streptomyces noursei, which encodes the AlbC CDPS responsible for producing cyclo(L-Phe-L-Leu) and other diketopiperazines. researchgate.net In Streptomyces sp. US24, targeted disruption of a gene fragment with high homology to NRPS genes successfully abolished the production of cyclo(L-Phe-L-Pro), directly linking this genetic locus to the compound's biosynthesis. nih.gov

One of the best-characterized BGCs for cyclodipeptide synthesis is found in Mycobacterium tuberculosis. Here, the gene Rv2275, which codes for the cYY-producing CDPS, forms an operon with the adjacent gene CYP121A1 (Rv2276). researchgate.netnih.gov CYP121A1 is a cytochrome P450 enzyme that catalyzes the subsequent C-C cross-linking of the two tyrosine residues in cYY to form the final product, mycocyclosin. nih.gov This genetic linkage ensures the coordinated expression of the synthase and the tailoring enzyme required to complete the biosynthetic pathway. The genetic determinants for cyclo(L-tyrosyl-L-phenylalanyl) are expected to be organized in a similar manner, featuring a gene for a specific CDPS or a modular NRPS, potentially alongside genes for modifying enzymes.

Chemical Synthesis Approaches

The synthesis of cyclo(L-tyrosyl-L-phenylalanyl) and its analogues can be broadly divided into two main strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each of these methods offers distinct advantages and is chosen based on the desired scale, purity, and complexity of the target molecule.

Solid-Phase Peptide Synthesis (SPPS) Techniques for Diketopiperazines

Solid-phase peptide synthesis has emerged as a powerful tool for the construction of diketopiperazines, the cyclic dipeptides to which cyclo(L-tyrosyl-L-phenylalanyl) belongs. nih.gov This methodology allows for the rapid assembly of the linear dipeptide precursor on a solid support, followed by an intramolecular cyclization to yield the desired product. nih.gov The use of a solid support simplifies the purification process, as excess reagents and by-products can be easily washed away. peptide.com

The synthesis of diketopiperazines on a solid support begins with the attachment of the first C-terminal amino acid to a resin. peptide.com The peptide chain is then elongated by the sequential addition of the next amino acid, in this case, tyrosine followed by phenylalanine, or vice versa, using standard peptide coupling reagents. biosynth.com

A key strategy in SPPS of diketopiperazines is on-resin cyclization . This process takes advantage of the "pseudo-dilution" effect, which favors intramolecular cyclization over intermolecular reactions like oligomerization, even at high concentrations. Once the linear dipeptide is assembled on the resin, the N-terminal protecting group is removed, and the free amine is induced to react with the ester linkage anchoring the C-terminus to the resin, leading to the formation of the diketopiperazine and its cleavage from the support in a single step. This is often referred to as cyclative release. nih.gov

Various linkers have been developed to facilitate this process. For instance, the "Backbone Amide Linker" (BAL) has been employed for the intentional synthesis of diketopiperazines. umn.edu Another approach involves using specialized linkers like the 3-dialkylaminomethyl-4-nitrophenoxy (DAN) linker, which allows for rapid and high-purity on-resin cyclization. chemrxiv.org Microwave irradiation has also been shown to significantly improve the efficiency and purity of the crude products in on-resin cyclization.

| On-Resin Cyclization Strategy | Description | Key Features | References |

| Cyclative Release | The N-terminal amine of the resin-bound dipeptide attacks the ester linkage to the resin, forming the diketopiperazine and cleaving it from the support simultaneously. | Simplifies purification; high efficiency. | nih.gov |

| Backbone Amide Linker (BAL) | A specialized linker designed for the deliberate synthesis of diketopiperazines on a solid support. | Allows for the creation of diketopiperazine libraries. | umn.edu |

| DAN Linker | A highly reactive linker enabling rapid, automated, and high-purity on-resin cyclization. | Fast reaction times; high crude purity. | chemrxiv.org |

| Microwave-Assisted Cyclization | The use of microwave irradiation to accelerate the on-resin cyclization reaction. | Improved reaction efficiency and product purity. |

The success of SPPS for cyclo(L-tyrosyl-L-phenylalanyl) relies heavily on an effective protecting group strategy to prevent unwanted side reactions at the reactive side chains of tyrosine and the α-amino groups. biosynth.com An orthogonal protection scheme is ideal, allowing for the selective removal of protecting groups under different conditions. peptide.com

The most common orthogonal protection strategy is the Fmoc/tBu pair. iris-biotech.de The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.denih.gov The phenolic hydroxyl group of tyrosine is often protected with an acid-labile group such as the tert-butyl (tBu) ether. iris-biotech.de Phenylalanine's side chain is generally non-reactive and does not require protection.

Final cleavage of the peptide from the resin and removal of the side-chain protecting groups is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de

Another strategy is the Boc/Bzl protection scheme, which utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino protection and benzyl-based groups for side-chain protection. peptide.com While not strictly orthogonal, the differential acid lability allows for selective deprotection. biosynth.com The allyloxycarbonyl (Alloc) group offers an alternative orthogonal protection for amines and is stable under both acidic and basic conditions but can be selectively removed with palladium(0). thaiscience.info

| Protecting Group | Function | Cleavage Condition | References |

| Fmoc (9-fluorenylmethoxycarbonyl) | α-Amino group protection | Base (e.g., Piperidine in DMF) | iris-biotech.denih.gov |

| Boc (tert-butyloxycarbonyl) | α-Amino group protection | Moderate Acid (e.g., TFA in DCM) | peptide.com |

| tBu (tert-butyl) | Tyrosine hydroxyl protection | Strong Acid (e.g., TFA) | iris-biotech.de |

| Bzl (benzyl) | Tyrosine hydroxyl protection | Strong Acid (e.g., HF) | peptide.com |

| Alloc (allyloxycarbonyl) | Orthogonal amine protection | Palladium(0) | thaiscience.info |

Solution-Phase Synthesis Methods

Solution-phase synthesis offers an alternative to SPPS and is particularly useful for large-scale synthesis. mdpi.com These methods involve the coupling of amino acids and subsequent cyclization in a homogenous solution.

The direct condensation of two amino acids is a straightforward approach to forming diketopiperazines. whiterose.ac.uk This can be achieved by heating a dipeptide in a suitable solvent. google.com For example, cyclo(L-phenylalanyl-L-phenylalanyl) can be formed by heating the linear dipeptide. nih.gov The synthesis of cyclo(L-tyrosyl-L-phenylalanyl) would follow a similar principle, starting with the linear dipeptide L-tyrosyl-L-phenylalanine.

The cyclization of a linear dipeptide ester can be promoted under basic, neutral, or acidic conditions. nih.gov Basic conditions, such as using methanolic ammonia, can facilitate cyclization, though there is a risk of racemization. google.comnih.gov Neutral conditions, often involving heating the dipeptide ester, can lead to autoaminolysis and cyclization. nih.gov Acid catalysis is also a viable method. google.com Microwave irradiation has been shown to be a rapid and efficient method for the in situ N-Boc-deprotection and cyclization of dipeptidyl esters in aqueous media, yielding diketopiperazines in excellent yields. nih.gov

A recent method involves a three-step sequence of catalytic condensation of amino acids using a diboronic acid anhydride (B1165640) catalyst, deprotection of the nitrogen-protecting group, and intramolecular cyclization, all performed without intermediate purification. organic-chemistry.org

While cyclo(L-tyrosyl-L-phenylalanyl) is a diketopiperazine, the amino acids tyrosine and phenylalanine are also key components of larger macrocyclic peptides. The synthesis of these larger rings presents unique challenges due to the entropically disfavored nature of macrocyclization. uni-kiel.de

Several strategies have been developed to overcome these challenges. Lactamization , the formation of an amide bond between the N- and C-termini, is a common approach. rsc.org The use of turn-inducing elements, such as pseudoprolines, can pre-organize the linear peptide into a conformation that favors cyclization. uni-kiel.de

Side-chain to side-chain cyclization is another powerful technique. For instance, the thiol group of a cysteine residue can react with a bromoacetyl group on another side chain, such as an O-[2-bromoethyl]-tyrosine, to form a thioether bridge. nih.gov Palladium-catalyzed cross-coupling reactions have been used to create a bond between an iodo-phenylalanine or iodo-tyrosine and the C-H bond of a tryptophan residue. thieme-connect.com

The formation of triazole bridges via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a robust and versatile method for peptide macrocyclization that can be performed in solution under mild conditions. qyaobio.com

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific steps within a chemical synthesis workflow, offering a powerful approach to constructing complex molecules like cyclic dipeptides (CDPs). The biosynthesis of CDPs in nature is primarily accomplished by two major enzyme families: Non-Ribosomal Peptide Synthetases (NRPSs) and the more recently discovered Cyclodipeptide Synthases (CDPSs). nih.gov

CDPSs are particularly relevant for the synthesis of cyclo(L-tyrosyl-L-phenylalanyl). These enzymes utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates. wikipedia.org The catalytic cycle of a CDPS, such as the well-characterized AlbC from Streptomyces noursei, typically involves a ping-pong mechanism. frontiersin.org First, the enzyme binds the first aa-tRNA (e.g., L-tyrosyl-tRNA) and transfers the aminoacyl moiety to a conserved serine residue in the enzyme's active site, forming a covalent aminoacyl-enzyme intermediate. frontiersin.orgchemrxiv.org Subsequently, the second aa-tRNA (e.g., L-phenylalanyl-tRNA) binds, and its aminoacyl group is transferred to the first, forming a dipeptidyl-enzyme intermediate. chemrxiv.org This intermediate then undergoes a spontaneous intramolecular cyclization, releasing the stable 2,5-diketopiperazine (DKP) ring of the cyclodipeptide. chemrxiv.org

While a specific CDPS dedicated to cyclo(L-tyrosyl-L-phenylalanyl) is a subject of ongoing discovery, the general mechanism provides a blueprint for chemo-enzymatic strategies. Researchers can engineer biosynthetic pathways or use isolated enzymes to produce the target CDP. This can involve supplying precursor amino acids to engineered microorganisms or employing cell-free systems containing the necessary enzymatic machinery. frontiersin.org

NRPSs represent another enzymatic route. These are large, modular enzyme complexes where each module is responsible for incorporating a specific amino acid. A typical module contains an adenylation (A) domain for amino acid selection and activation, a peptidyl carrier protein (PCP) or thiolation (T) domain to which the activated amino acid is tethered, and a condensation (C) domain to catalyze peptide bond formation. nih.gov The final cyclization is often carried out by a terminal thioesterase (TE) or condensation (C) domain. nih.gov The biosynthesis of gliotoxin, which involves the formation of cyclo(L-Phe-L-Ser) by the NRPS GliP, serves as a model for this type of synthesis. nih.gov

| Enzyme Class | Substrate(s) | Key Mechanistic Steps | Product |

| Cyclodipeptide Synthase (CDPS) | 2 Aminoacyl-tRNAs | 1. Formation of aminoacyl-enzyme intermediate. 2. Formation of dipeptidyl-enzyme intermediate. 3. Intramolecular cyclization and release. | Cyclic Dipeptide |

| Non-Ribosomal Peptide Synthetase (NRPS) | Amino Acids, ATP | 1. Amino acid activation (A domain). 2. Tethering to PCP domain. 3. Peptide bond formation (C domain). 4. Cyclization and release (TE domain). | Cyclic Peptide |

Stereoselective Synthesis of cyclo(L-tyrosyl-L-phenylalanyl) Diastereomers

The biological activity of cyclic dipeptides is often highly dependent on the stereochemistry of their constituent amino acids. The synthesis of specific diastereomers of cyclo(tyrosyl-phenylalanyl)—(L,L), (L,D), (D,L), and (D,D)—requires precise control over the stereocenters. This is typically achieved through chemical synthesis, where the chirality of the final product is dictated by the chirality of the starting amino acid building blocks.

A common strategy is solution-phase peptide synthesis. This method involves the stepwise coupling of protected amino acids in solution, followed by deprotection and cyclization. For instance, to synthesize cyclo(D-tyrosyl-L-phenylalanyl), one would start with protected D-tyrosine and protected L-phenylalanine. The synthesis would proceed through several key steps:

Protection: The amino group of one amino acid (e.g., Boc-D-Tyr) and the carboxyl group of the other (e.g., L-Phe-OMe) are protected to prevent side reactions.

Coupling: The two protected amino acids are coupled together using a reagent like N,N'-Dicyclohexylcarbodiimide (DCC) to form the linear dipeptide (e.g., Boc-D-Tyr-L-Phe-OMe).

Deprotection: The protecting groups on both the N-terminus (Boc) and C-terminus (OMe) are removed to yield the free linear dipeptide (D-Tyr-L-Phe).

Cyclization: The linear dipeptide is induced to cyclize under high-dilution conditions. This can be achieved by activating the C-terminal carboxyl group, for example, by converting it to a p-nitrophenyl ester, which then reacts with the N-terminal amino group to form the cyclic product. researchgate.net

By selecting the appropriate L- or D-amino acid enantiomers at the start of the synthesis, any of the four possible diastereomers can be selectively produced. The stereochemical integrity is generally maintained throughout the synthesis, provided that harsh conditions that could cause racemization are avoided.

| Target Diastereomer | Starting Amino Acid 1 | Starting Amino Acid 2 |

| cyclo(L -tyrosyl-L -phenylalanyl) | L-Tyrosine | L-Phenylalanine |

| cyclo(L -tyrosyl-D -phenylalanyl) | L-Tyrosine | D-Phenylalanine |

| cyclo(D -tyrosyl-L -phenylalanyl) | D-Tyrosine | L-Phenylalanine |

| cyclo(D -tyrosyl-D -phenylalanyl) | D-Tyrosine | D-Phenylalanine |

Derivatization and Analogue Development for Research

To probe the structure-activity relationships (SAR) and improve the therapeutic properties of cyclo(L-tyrosyl-L-phenylalanyl), researchers synthesize a wide array of analogues. This involves modifying the core structure, such as the aromatic side chains or the diketopiperazine backbone.

Rational design of analogues is guided by understanding the interaction of the parent molecule with its biological target. For example, in studies of the related compound cyclo(L-tyrosyl-L-tyrosine), which is a substrate for the enzyme CYP121 from Mycobacterium tuberculosis, analogues were designed to probe the role of the phenolic hydroxyl groups in enzyme binding. Modifications included removing one or both hydroxyl groups or blocking them via methylation to assess their importance in the binding interaction. This approach allows for a systematic evaluation of how specific functional groups contribute to biological activity.

Halogenation of the aromatic rings of the tyrosine or phenylalanine residues is a common strategy to modulate the electronic properties and steric bulk of the molecule, which can significantly impact binding affinity and biological activity. For instance, studies on cyclo(L-tyrosyl-L-tyrosine) have shown that introducing iodine onto the tyrosyl rings can dramatically enhance binding affinity for the CYP121 enzyme and alter the electronic state of the enzyme's heme iron. manchester.ac.uk

The synthesis of these halogenated analogues can be achieved by direct electrophilic halogenation of the cyclodipeptide or by using pre-halogenated amino acid precursors. For example, iodinated analogues of cyclo(L-tyrosyl-L-tyrosine) have been synthesized, and this methodology can be directly applied to cyclo(L-tyrosyl-L-phenylalanyl). manchester.ac.uk Such modifications are invaluable for SAR studies and can lead to the development of more potent enzyme inhibitors or molecular probes.

O-methylation of the tyrosine hydroxyl group serves as a key tool for mechanistic studies. By replacing the acidic proton of the phenol (B47542) with a methyl group, researchers can eliminate the possibility of hydrogen bonding from that position. This allows for a clear determination of whether the hydroxyl group acts as a hydrogen bond donor in a biological interaction. In the context of CYP121, O-methylated analogues of cyclo(L-tyrosyl-L-tyrosine) were synthesized to investigate the steric and electronic effects on enzyme binding. This modification can reveal crucial details about the topology and chemical environment of the target's binding pocket.

The incorporation of non-canonical amino acids (ncAAs) opens up a vast chemical space for analogue design. This can be achieved by either chemical synthesis or by engineering biosynthetic pathways. In a chemical synthesis approach, a custom-synthesized ncAA can be used as a building block in the stepwise assembly of the linear dipeptide precursor, which is then cyclized.

Molecular Interaction Studies of Cyclo L Tyrosyl L Phenylalanyl

Protein-Ligand Interaction Mechanisms

The interaction of cyclo(L-tyrosyl-L-phenylalanyl) and its analogs with proteins is a complex process governed by a variety of non-covalent forces. These interactions are fundamental to understanding the specificity and affinity of the ligand for its protein target. The binding process can induce conformational changes in both the ligand and the protein, leading to a stable complex that is a prerequisite for any subsequent biological activity or inhibition.

Binding to Specific Enzyme Targets and Active Site Analysis

The primary enzyme target for studies involving cyclo(L-tyrosyl-L-phenylalanyl) and related cyclodipeptides has been CYP121A1, a cytochrome P450 enzyme from Mycobacterium tuberculosis that is essential for the bacterium's viability. nih.govresearchgate.net Understanding how these ligands bind within the active site of CYP121A1 is crucial for the development of novel anti-tuberculosis drugs. researchgate.net The active site of CYP121A1 is a well-defined cavity where the substrate binds and undergoes a C-C coupling reaction. nih.govresearchgate.net

A defining feature of cytochrome P450 enzymes is the presence of a heme iron center, which is central to their catalytic activity. The interaction of ligands with this heme iron can significantly influence the enzyme's function.

In the case of CYP121A1, the binding of its natural substrate, cYY, induces a characteristic Type I spectral shift, indicating a transition of the heme iron from a low-spin to a high-spin state. nih.gov This shift is a common feature observed during the binding of substrates to P450 enzymes. nih.gov Studies with analogs of cYY, including those with modifications to the tyrosyl residues, have further illuminated the role of the ligand structure in this interaction. For instance, the introduction of iodine substituents onto cYY analogs resulted in a complete shift to the high-spin state of the heme Fe(III) and sub-micromolar binding affinity. nih.govmanchester.ac.uk

Interestingly, some inhibitors, such as fluconazole, have been shown to coordinate with the heme iron of CYP121A1 indirectly through a water molecule, a novel binding mode for azole drugs with P450 enzymes. nih.govresearchgate.net In the catalytic cycle for cYY C-C coupling, the sixth water ligand of the heme iron is notably never displaced, suggesting a peroxidase-like mechanism rather than the classical P450 catalytic cycle. nih.gov

Table 1: Spectral Properties of Ligand Binding to CYP121A1

| Ligand | Spectral Shift Type | Soret Peak (nm) | Effect on Heme Iron Spin State |

| cyclo(L-tyrosyl-L-tyrosyl) (cYY) | Type I | Blue-shifts to 395 nm | Transition from low-spin to high-spin |

| Iodinated cYY analogues | Type I | Not specified | Complete shift to high-spin |

This table summarizes the observed spectral changes upon ligand binding to the CYP121A1 enzyme, indicating the nature of the interaction with the heme iron.

Hydrogen bonds are critical for the specific recognition and orientation of ligands within the enzyme's active site. In the CYP121A1-cYY complex, an extensive hydrogen-bonding network is observed. nih.gov One of the carbonyl groups of the diketopiperazine (DKP) ring of cYY forms a direct hydrogen bond with the nitrogen atom of Asn85. nih.gov

Furthermore, the substrate interacts with several water molecules, which in turn form a network of water-mediated polar interactions. nih.gov For example, the hydroxyl group of one of the tyrosyl moieties in cYY forms a water-mediated bond with the oxygen atom of Thr77. nih.gov The hydroxyl group closest to the heme cofactor interacts with the sixth water ligand via another water molecule and also forms water-mediated bonds with Gln385 and Arg386. nih.gov This intricate network of hydrogen bonds, both direct and water-mediated, is crucial for stabilizing the substrate in the correct orientation for catalysis. nih.gov An unusual hydrogen bonding network is also present above the heme in the active site, involving Ser237, Ala233, and Arg386, with the sixth water ligand actively participating. nih.gov

Table 2: Key Amino Acid Residues in CYP121A1 Active Site Involved in Ligand Interactions

| Interaction Type | Interacting Residues in CYP121A1 |

| Direct Hydrogen Bonding | Asn85 |

| Water-Mediated Hydrogen Bonding | Thr77, Met86, Gln385, Arg386 |

| Van der Waals Contacts | Met62, Val78, Val83, Phe168, Trp182, Ala233, Phe280 |

| π-π Stacking | Phe168, Trp182 |

This table details the specific amino acid residues within the CYP121A1 active site that are involved in different types of non-covalent interactions with the substrate cYY and its analogs.

Substrate Transformation and Catalytic Mechanisms by Enzymes

CYP121A1 is a versatile enzyme capable of catalyzing several distinct chemical reactions, including C-C bond coupling, C-H bond activation, hydroxylation, and O-demethylation. nih.gov The specific reaction that occurs appears to be directed by the substrate itself. nih.gov

The primary catalytic function of CYP121A1 is the oxidative C-C coupling of the two tyrosine residues in its native substrate, cYY, to produce mycocyclosin. nih.govresearchgate.net However, when presented with an analog like cyclo(L-Tyr-L-Phe-4-OMe), the enzyme switches its catalytic activity. It first hydroxylates the compound to form cyclo(L-Tyr-L-Phe-4-OMeOH), and this is followed by O-demethylation to yield cYY and formaldehyde (B43269). nih.gov This demonstrates that the heme cofactor's oxidizing power can be channeled into different reaction pathways depending on the structure of the substrate. nih.gov

The catalytic mechanism for the C-C coupling of cYY by CYP121A1 is proposed to follow a peroxidase-like pathway, which is distinct from the classical P450 catalytic cycle. nih.govnih.gov This mechanism involves the generation of substrate diradicals without the displacement of the sixth water ligand from the heme iron. nih.gov The formation of the active oxidant, likely a compound I species, is considered the rate-limiting step in this process. nih.gov

Hydroxylation and O-Demethylation Pathways

In the absence of a second tyrosine residue to facilitate oxidative coupling, enzymes like CYP121A1 can process singly-hydroxylated cyclic dipeptide analogs through alternative pathways. A key example is the reaction with cyclo(L-Tyr-L-Phe-4-OMe), a close structural analog of cyclo(L-tyrosyl-L-phenylalanyl).

The interaction with CYP121A1 proceeds via a two-step mechanism:

Hydroxylation: The enzyme first acts as a monooxygenase, catalyzing the hydroxylation of the methyl group on the methoxy-substituted phenylalanine ring.

O-Demethylation: This is followed by an O-demethylation reaction, which cleaves the molecule to yield cyclo(L-Tyr-L-Tyr) and formaldehyde as products.

This enzymatic transformation highlights a significant molecular interaction pathway for cyclo(L-tyrosyl-L-phenylalanyl)-like structures, where the enzyme defaults to hydroxylation and demethylation activities when its primary oxidative coupling pathway is unavailable.

Radical-Mediated Reaction Pathways

The catalytic cycle of enzymes like CYP121A1 is believed to proceed through radical-mediated pathways. The initial and critical step is thought to be a hydrogen atom abstraction from the phenolic hydroxyl group of a tyrosine residue by a high-valent iron-oxo species in the enzyme's active site. This generates a substrate radical, which is a prerequisite for the subsequent C-C bond formation in substrates like cyclo(L-Tyr-L-Tyr).

Studies involving cyclo(L-Tyr-L-Phe-4-OMe) were instrumental in probing this mechanism. The fact that this analog, which possesses only one phenolic hydroxyl group, did not undergo coupling but was instead rerouted to an O-demethylation pathway, supports the hypothesis that the formation of a tyrosine radical is a crucial initiating event. The radical-scavenging abilities of cyclodipeptides containing a tyrosine residue, such as cyclo(Tyr-Phe), have also been noted, further pointing to the importance of the phenolic hydroxyl group in radical-mediated processes. researchgate.netitjfs.com

Modulation of Enzyme Activity (e.g., inhibition or substrate behavior)

Cyclo(L-tyrosyl-L-phenylalanyl) and related cyclic dipeptides can significantly modulate the activity of various enzymes, acting as either substrates or inhibitors.

As a substrate, the analog cyclo(L-Tyr-L-Phe-4-OMe) redirects the catalytic function of CYP121A1 from oxidative coupling to O-demethylation. This demonstrates how a small change in substrate structure can fundamentally alter enzymatic output.

As inhibitors, cyclic dipeptides have shown a range of effects. For example, studies on related compounds produced by Pseudomonas aeruginosa have demonstrated inhibitory effects on virulence-related enzymes. While direct data for cyclo(L-tyrosyl-L-phenylalanyl) is limited in this context, the broader class of compounds is known for these activities. For instance, cyclo(Pro-Tyr) and cyclo(Pro-Phe) have been shown to inhibit enzymes like proteases and elastase. itjfs.com Furthermore, cyclo(L-tyrosyl-L-phenylalanyl) has been noted for its involvement in mediating integrin targets, which are crucial in cell signaling pathways. semanticscholar.org

Table 1: Examples of Enzyme Modulation by Related Cyclic Dipeptides

| Compound | Enzyme/Process | Observed Effect |

|---|---|---|

| cyclo(L-Tyr-L-Phe-4-OMe) | CYP121A1 | Acts as a substrate, causing a shift from oxidative coupling to O-demethylation |

| cyclo(Pro-Tyr) | Proteases, Elastase (in P. aeruginosa) | Inhibition of enzyme activity |

| cyclo(Pro-Phe) | Proteases, Elastase (in P. aeruginosa) | Inhibition of enzyme activity |

| cyclo(L-tyrosyl-L-phenylalanyl) | Integrin Beta-3 (ITGB3), Integrin Alpha-2b (ITGA2B) | Mediation of targets in platelet activation |

Interaction with Quorum Sensing Receptors and Signaling Pathways in Microorganisms

Cyclic dipeptides, including cyclo(L-tyrosyl-L-phenylalanyl), are recognized as important signaling molecules in bacterial quorum sensing (QS). nih.govasm.org Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. Cyclodipeptides can interfere with these pathways, acting as antagonists to QS receptors, thereby disrupting processes like biofilm formation and virulence factor production.

The structure of the cyclodipeptide, particularly the presence of a tyrosine residue, appears to be significant for its anti-QS activity. The phenolic hydroxyl group on the tyrosine side chain is a key feature for interaction with QS receptors.

Molecular Docking Studies with Bacterial Receptors (e.g., LasR)

Molecular docking studies have been employed to understand how these cyclic dipeptides interact with QS receptors. LasR, a key transcriptional regulator in Pseudomonas aeruginosa, is a common target for such studies.

While direct docking studies for cyclo(L-tyrosyl-L-phenylalanyl) with LasR were not found, research on analogous compounds provides valuable insights. Studies comparing cyclo(L-Pro-L-Tyr) and cyclo(L-Pro-L-Phe) have shown that the former, which contains a tyrosine residue, binds to the LasR receptor with an efficiency comparable to the native autoinducer molecule. In contrast, cyclo(L-Pro-L-Phe), which lacks the hydroxyl group, exhibits a lower binding affinity.

This suggests that the hydroxyl group of the tyrosine in cyclo(L-tyrosyl-L-phenylalanyl) is crucial for forming key interactions, likely hydrogen bonds, within the LasR binding pocket, enabling it to act as an effective competitive inhibitor of the natural ligand.

Effects on Gene Expression Profiles in Bacterial Systems

By binding to QS receptors like LasR, cyclic dipeptides can modulate the expression of a wide array of genes, particularly those controlling virulence and biofilm formation in pathogenic bacteria.

Research on related compounds demonstrates the potent effect of tyrosine-containing cyclodipeptides on bacterial gene expression. For example, cyclo(L-Tyr-L-Pro) has been shown to significantly reduce the expression of key QS genes in P. aeruginosa, including those for both the las and rhl regulatory systems. The presence of the tyrosine residue appears to enable a broader inhibitory effect across multiple QS pathways. This contrasts with compounds like cyclo(L-Pro-L-Phe), which primarily down-regulate the rhl system. Given that cyclo(L-tyrosyl-L-phenylalanyl) contains a tyrosine residue, it is expected to have a similar broad-spectrum inhibitory effect on QS-regulated gene expression. nih.govasm.org

Table 2: Effect of a Related Cyclic Dipeptide on Quorum Sensing Gene Expression in P. aeruginosa

| Compound | Target Gene | Effect |

|---|---|---|

| cyclo(L-Tyr-L-Pro) | lasI | Down-regulation |

| lasR | Down-regulation | |

| rhlI | Down-regulation | |

| rhlR | Down-regulation |

Supramolecular Assembly and Self-Aggregation Properties

The ability of cyclic dipeptides, including those containing aromatic residues like tyrosine and phenylalanine, to self-assemble into ordered supramolecular structures is a field of growing scientific interest. This intrinsic property opens avenues for the development of novel nanomaterials.

Research on dipeptides with similar structural motifs to cyclo(L-tyrosyl-L-phenylalanyl) demonstrates a strong propensity for forming a variety of nanostructures. For instance, linear and cyclic dipeptides derived from L-phenylalanyl-L-phenylalanine are known to form nanospheres, nanotubes, and nanofibrils. researchgate.net The self-assembly of these molecules is driven by non-covalent interactions, such as hydrogen bonds and π-π stacking of the aromatic rings. upc.edu

A study on a related dipeptide, N-tert-butoxycarbonyl (Boc)-L-phenylalanyl-L-tyrosine, revealed that it self-assembles into microspheres or microtapes depending on the solvent used. rsc.org Another cyclic dipeptide, cyclo(L-Trp-L-Tyr), has been observed to form self-assembled nanofibrils in solution. researchgate.net These findings suggest that cyclo(L-tyrosyl-L-phenylalanyl), with its two aromatic residues, likely shares this ability to form ordered nanostructures, including fibers and other morphologies, although specific studies on this compound are needed for confirmation. The formation of these structures can be influenced by factors such as solvent polarity and concentration. upc.edumdpi.com

Table 1: Self-Assembled Nanostructures of Related Dipeptides

| Dipeptide Derivative | Observed Nanostructures | Reference |

|---|---|---|

| Boc-L-phenylalanyl-L-tyrosine | Microspheres, Microtapes | rsc.org |

| Cyclo(L-Trp-L-Tyr) | Nanofibrils | researchgate.net |

The hydroxyl group on the tyrosine residue of cyclo(L-tyrosyl-L-phenylalanyl) is expected to play a crucial role in its self-assembly behavior. The hydroxyl group can participate in hydrogen bonding, which is a key intermolecular interaction driving the formation of ordered structures. mdpi.com

A study investigating the influence of hydroxyl groups on the self-assembly of structurally similar cyclic dipeptides, namely cyclo(L-Pro-L-Tyr), cyclo(L-Hyp-L-Tyr), and the non-hydroxylated cyclo(L-Pro-L-Phe), provided significant insights. nih.govnih.gov The research demonstrated that the introduction of hydroxyl groups significantly enhanced the self-assembly ability of these peptides. nih.govnih.gov Both cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr), which contain hydroxyl groups, formed assembly particles at the highest tested concentrations, a behavior not observed to the same extent in their non-hydroxylated counterpart. nih.govnih.gov This suggests that the hydroxyl group on the tyrosine in cyclo(L-tyrosyl-L-phenylalanyl) likely promotes self-aggregation and the formation of stable supramolecular structures. The polarity and hydrogen-bonding capability of the hydroxyl group can influence the packing of the molecules and the resulting morphology of the self-assembled nanostructures. mdpi.com

Table 2: Effect of Hydroxyl Group on Cyclic Dipeptide Self-Assembly

| Cyclic Dipeptide | Presence of Hydroxyl Group(s) | Self-Assembly Observation | Reference |

|---|---|---|---|

| cyclo(L-Pro-L-Tyr) | Yes (Tyrosine) | Formed assembly particles | nih.govnih.gov |

| cyclo(L-Hyp-L-Tyr) | Yes (Hydroxyproline, Tyrosine) | Formed assembly particles | nih.govnih.gov |

Structure Activity Relationship Sar Investigations

Correlating Structural Modifications with Molecular Interaction Profiles

The biological activity of cyclic dipeptides like cyclo(L-tyrosyl-L-phenylalanyl) is intricately linked to their three-dimensional structure and the nature of their constituent amino acid side chains. Alterations to these features can profoundly impact their molecular interaction profiles.

While direct SAR studies on the substitution of the phenylalanine side chain in cyclo(L-tyrosyl-L-phenylalanyl) are not extensively documented in publicly available literature, valuable inferences can be drawn from studies on the closely related analog, cyclo(L-tyrosyl-L-tyrosine) (cYY), and from fundamental principles of amino acid interactions.

In studies of cYY derivatives targeting the Mycobacterium tuberculosis enzyme CYP121, modifications to the tyrosyl side chains have been shown to be critical for binding affinity. For instance, the introduction of iodine atoms onto the tyrosine rings of cYY significantly enhances its binding to CYP121. acs.orgnih.gov This suggests that the electronic and steric properties of the aromatic side chains play a crucial role in molecular recognition.

Computational studies comparing tyrosine and phenylalanine in other biomolecular contexts have highlighted the distinct roles of their side chains. Tyrosine, with its phenolic hydroxyl group, can act as a hydrogen bond donor and acceptor, contributing to its "sticker" strength in biomolecular condensates. elifesciences.org Phenylalanine, lacking this hydroxyl group, relies primarily on hydrophobic and π-π stacking interactions. nih.gov Therefore, substituting the phenylalanine residue in cyclo(L-tyrosyl-L-phenylalanyl) with other amino acids would be expected to modulate its interaction profile based on the hydrophobicity, size, and hydrogen-bonding capacity of the new side chain.

For example, replacing phenylalanine with a more hydrophobic residue like tryptophan could enhance non-polar interactions, while substitution with a smaller, less hydrophobic residue like alanine (B10760859) would likely reduce binding affinity to hydrophobic pockets. The stereochemistry of the amino acid residues is also crucial, as demonstrated in studies of other cyclic dipeptides where changes from L- to D-amino acids significantly alter biological activity.

Studies on various cyclic dipeptides have shown that the planarity of the DKP ring can be influenced by the nature of the amino acid residues. The presence of bulky side chains can introduce puckering into the ring. The specific conformation of the DKP ring in cyclo(L-tyrosyl-L-phenylalanyl) dictates the relative positioning of the tyrosyl and phenylalanyl side chains, which in turn governs the molecule's ability to fit into binding sites and engage in specific intermolecular interactions. Any modification that alters the DKP ring conformation, such as the introduction of substituents on the ring itself or the use of non-proteinogenic amino acids, would be expected to have a profound impact on its biological activity.

Specific functional groups on the amino acid side chains of cyclo(L-tyrosyl-L-phenylalanyl) are critical for its molecular interactions.

The phenolic hydroxyl group of the tyrosine residue is a particularly important functional group. It can participate in hydrogen bonding, a key interaction in many biological systems. Studies on cyclic dipeptides containing proline and either tyrosine or phenylalanine have shown that the presence of the hydroxyl group on the tyrosine-containing cyclodipeptide significantly influences its biological activity and self-assembly properties. nih.gov For instance, in some contexts, the hydroxyl group can enhance solubility and interactions with polar residues in a binding site.

Halogenation of the aromatic rings is another modification that has been shown to significantly impact bioactivity. In a study on cyclo(L-tyrosyl-L-tyrosine) derivatives, the introduction of iodine atoms to the tyrosine rings resulted in a dramatic increase in binding affinity to the Mycobacterium tuberculosis enzyme CYP121. acs.orgnih.gov The iodinated analogs exhibited sub-micromolar binding affinity and induced a significant conformational change in the enzyme's active site. acs.org This enhanced affinity is attributed to the ability of the halogens to form halogen bonds and increase the hydrophobicity of the molecule, thereby improving its interaction with the target protein. acs.org It is reasonable to expect that similar halogenation of the tyrosine and/or phenylalanine rings of cyclo(L-tyrosyl-L-phenylalanyl) would also modulate its biological activity.

Rational Design of Analogues for Targeted Molecular Research

The insights gained from SAR studies are instrumental in the rational design of analogs of cyclo(L-tyrosyl-L-phenylalanyl) for targeted molecular research. The goal of rational design is to create new molecules with improved potency, selectivity, or other desired properties by making specific, well-thought-out modifications to the parent structure.

A prime example of this approach is the design of inhibitors for the Mycobacterium tuberculosis enzyme CYP121, which is essential for the bacterium's survival. The natural substrate for this enzyme is cyclo(L-tyrosyl-L-tyrosine). By understanding the SAR of cYY and its derivatives, researchers have been able to design potent inhibitors. nih.govmanchester.ac.uk This knowledge can be extrapolated to design cyclo(L-tyrosyl-L-phenylalanyl)-based inhibitors for various targets.

The process of rational design for cyclo(L-tyrosyl-L-phenylalanyl) analogs would involve:

Target Identification: Identifying a specific biological target (e.g., an enzyme, receptor) that the analog is intended to interact with.

Structural Analysis: Using techniques like X-ray crystallography or computational modeling to understand the three-dimensional structure of the target's binding site.

Docking Studies: Computationally "docking" cyclo(L-tyrosyl-L-phenylalanyl) into the binding site to predict its binding mode and identify key interactions.

Analog Design: Based on the docking studies, designing new analogs with modifications that are predicted to enhance binding. This could involve, for example, adding a functional group to form an additional hydrogen bond, or increasing the hydrophobicity of a side chain to better fit into a non-polar pocket.

Synthesis and Biological Evaluation: Synthesizing the designed analogs and testing their biological activity to validate the design principles.

This iterative process of design, synthesis, and testing is a powerful strategy for developing novel molecular probes and potential therapeutic agents based on the cyclo(L-tyrosyl-L-phenylalanyl) scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for cyclo(L-tyrosyl-L-phenylalanyl) Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for cyclo(L-tyrosyl-L-phenylalanyl) systems are prominently available in the current body of scientific literature, the principles of QSAR are highly applicable to this class of compounds.

A hypothetical QSAR study on a series of cyclo(L-tyrosyl-L-phenylalanyl) analogs would involve the following steps:

Data Set Generation: A series of cyclo(L-tyrosyl-L-phenylalanyl) analogs with known biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume, surface area), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using statistical techniques such as cross-validation and by testing its ability to predict the activity of a set of compounds not used in the model development.

A validated QSAR model for cyclo(L-tyrosyl-L-phenylalanyl) systems would be a valuable tool for:

Predicting the biological activity of newly designed analogs before they are synthesized, thus saving time and resources.

Providing insights into the key structural features that are important for activity.

Guiding the optimization of lead compounds to improve their potency and selectivity.

Given the potential of cyclic dipeptides in various therapeutic areas, the development of robust QSAR models for cyclo(L-tyrosyl-L-phenylalanyl) and related compounds represents a promising avenue for future research.

Advanced Analytical and Spectroscopic Techniques in Cyclo L Tyrosyl L Phenylalanyl Research

Chromatographic Methods for Purification and Analysis

Chromatography is a fundamental tool in the research of cyclo(L-tyrosyl-L-phenylalanyl), enabling the separation and purification of the compound from complex mixtures and the quantification of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of diketopiperazines like cyclo(L-tyrosyl-L-phenylalanyl). tandfonline.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. tandfonline.comresearchgate.netresearchgate.net

The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. For instance, in the analysis of various DKPs, a gradient elution is often used, where the concentration of the organic solvent in the mobile phase is gradually increased to elute compounds with increasing hydrophobicity. acs.orgtandfonline.com The purity of the synthesized or isolated cyclo(L-tyrosyl-L-phenylalanyl) can be determined by the peak area in the HPLC chromatogram, with purities often exceeding 96%. researchgate.net

Table 1: HPLC Conditions for Diketopiperazine Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., Nucleosil 100-7 C-18, Atlantis T3) | acs.orgtandfonline.com |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with formic acid | tandfonline.comtandfonline.com |

| Detection | UV at 210 nm or 220 nm | researchgate.netacs.org |

| Flow Rate | 0.2 - 1.0 mL/min | researchgate.nettandfonline.com |

| Temperature | Ambient or controlled (e.g., 20°C) | researchgate.net |

This table is interactive. You can sort and filter the data.

Researchers have developed HPLC methods to separate cyclic dipeptides from their linear counterparts and constituent amino acids, which is crucial for monitoring cyclization reactions and assessing sample purity. researchgate.net The retention time of cyclo(L-tyrosyl-L-phenylalanyl) in an HPLC system is a key identifier, and by comparing it to a known standard, its presence in a sample can be confirmed.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification of cyclic dipeptides. nih.govnih.gov However, due to the low volatility of peptides, derivatization is often required to convert them into more volatile compounds suitable for GC analysis. americanpeptidesociety.org This can be a time-consuming step. tandfonline.com

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its unambiguous identification. acs.org GC-MS has been successfully used to identify various diketopiperazines in complex mixtures like roasted coffee. acs.org

Table 2: GC-MS in Cyclic Dipeptide Analysis

| Application | Key Feature | Reference |

| Identification | Provides a unique mass spectrum for each compound. | acs.org |

| Derivatization | Often required to increase the volatility of the dipeptides. | americanpeptidesociety.org |

| Confirmation | Used to confirm the structure of synthesized or isolated compounds. | tandfonline.com |

This table is interactive. You can sort and filter the data.

Advanced NMR Techniques (e.g., multidimensional NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of cyclic peptides in solution and in the solid state. rsc.org For complex molecules like cyclo(L-tyrosyl-L-phenylalanyl), advanced NMR techniques are often necessary.

Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are used to assign proton signals and to determine the spatial proximity of different protons within the molecule. nih.gov This information is crucial for determining the three-dimensional conformation of the peptide ring and the orientation of the amino acid side chains. rsc.orgresearchgate.net

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of cyclo(L-tyrosyl-L-phenylalanyl) in its crystalline or aggregated state. researchgate.net This is particularly important for understanding the intermolecular interactions that drive self-assembly. For example, 13C ssNMR can be used to probe the local environment of each carbon atom in the molecule, revealing details about packing and polymorphism. researchgate.net

Spectroscopic Methods for Real-time Interaction Monitoring (e.g., surface plasmon resonance, isothermal titration calorimetry)

Understanding how cyclo(L-tyrosyl-L-phenylalanyl) interacts with other molecules, such as proteins or lipid membranes, is key to elucidating its biological function. Real-time spectroscopic methods are ideal for this purpose.

Surface Plasmon Resonance (SPR) is a label-free technique used to monitor binding events in real-time. nih.gov In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte) is flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of binding kinetics (association and dissociation rates) and affinity. nih.gov

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with molecular interactions. nih.govkhanacademy.orgyoutube.com In an ITC experiment, a solution of one molecule is titrated into a solution of its binding partner, and the heat released or absorbed during the binding process is measured. khanacademy.org This allows for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. khanacademy.orgharvard.edu

Table 3: Real-time Interaction Monitoring Techniques

| Technique | Principle | Key Parameters Measured | Reference |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding. | Binding kinetics (kon, koff), Affinity (KD) | nih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Binding affinity (Ka), Enthalpy (ΔH), Stoichiometry (n) | nih.govkhanacademy.org |

This table is interactive. You can sort and filter the data.

Microscopic Techniques for Self-Assembled Structures (e.g., TEM, SEM, AFM)

Cyclo(L-tyrosyl-L-phenylalanyl) and other cyclic dipeptides are known to self-assemble into a variety of ordered nanostructures, such as nanotubes, nanofibers, and vesicles. beilstein-journals.orgresearchgate.netnih.gov Microscopic techniques are essential for visualizing these self-assembled architectures.

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of the self-assembled materials. beilstein-journals.orgnih.gov By staining the sample with heavy metals, the morphology and dimensions of structures like nanofibers and nanotubes can be clearly visualized. beilstein-journals.org

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can be used to visualize the surface of self-assembled structures at the nanometer scale. nih.gov AFM can be performed in both air and liquid, making it possible to study the self-assembly process in real-time.

These microscopic techniques, often used in conjunction, provide a comprehensive picture of the self-assembly behavior of cyclo(L-tyrosyl-L-phenylalanyl), from the molecular packing to the macroscopic morphology of the resulting materials.

Computational and Theoretical Approaches to Understanding Cyclo L Tyrosyl L Phenylalanyl

Computational and theoretical methods provide powerful insights into the structure, dynamics, and interactions of cyclic dipeptides like cyclo(L-tyrosyl-L-phenylalanyl). These in silico approaches complement experimental data, offering a molecular-level understanding that is often difficult to achieve through empirical methods alone.

Research Applications and Future Perspectives of Cyclo L Tyrosyl L Phenylalanyl

Role as a Chemical Probe in Biological Research

Due to its defined structure and diverse biological activities, cyclo(L-tyrosyl-L-phenylalanyl) serves as a valuable chemical probe for investigating various biological systems and molecular pathways. Its ability to interact with specific biological targets allows researchers to dissect complex processes.

One of the key areas where this compound has been utilized is in the study of hemostasis. Research has demonstrated that cyclo(L-tyrosyl-L-phenylalanyl) exhibits in vitro anticoagulant properties. chemfaces.combiocat.com It effectively prolongs critical blood clotting times, including the prothrombin time (PT), activated partial thromboplastin (B12709170) time (APTT), and thrombin time (TT). chemfaces.com Unlike other related dipeptides tested in the same study, its anticoagulant effect was found to be dose-dependent, making it a useful tool for probing the coagulation cascade. chemfaces.com

In the field of neurobiology, cyclo(L-tyrosyl-L-phenylalanyl) has recently emerged as a probe for studying the mechanisms of ischemic brain injury. A 2022 study established its neuroprotective effects in a rat model of middle cerebral artery occlusion-reperfusion. nih.gov The compound was shown to reduce the size of cerebral infarcts and mitigate inflammation and oxidative stress by modulating specific signaling pathways, namely the JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways. nih.gov This application highlights its utility in exploring potential therapeutic targets for stroke and other neurovascular disorders.

Furthermore, the broader class of aromatic DKPs is instrumental in probing microbial communication. While direct studies on cyclo(L-tyrosyl-L-phenylalanyl) in quorum sensing (QS) are emerging, research on its close analogs provides a framework for its use. For instance, the study of cyclo(L-Pro-L-Phe) and cyclo(L-Pro-L-Tyr) as QS inhibitors in Pseudomonas aeruginosa reveals how the presence or absence of a hydroxyl group on the aromatic side chain—a key difference between the phenylalanine and tyrosine residues—can alter the inhibitory mechanism. nih.gov This makes cyclo(L-tyrosyl-L-phenylalanyl) an interesting probe for dissecting the structure-activity relationships that govern the modulation of bacterial QS systems. nih.gov

| Biological System/Process | Probing Application of cyclo(L-tyrosyl-L-phenylalanyl) | Key Findings |

| Hemostasis | Investigation of the blood coagulation cascade. | Demonstrates dose-dependent anticoagulant activity by prolonging PT, APTT, and TT. chemfaces.com |

| Neuroprotection | Elucidation of molecular pathways in ischemic brain injury. | Alleviates reperfusion injury by modulating JNK/NF-κB and PI3K/AKT signaling pathways. nih.gov |

| Bacterial Quorum Sensing | Used as a structural analog to probe QS systems. | The distinct aromatic side chains (benzyl vs. hydroxybenzyl) allow for studying structure-activity relationships in QS inhibition. nih.gov |

Potential as a Scaffold for Rational Molecular Design

The diketopiperazine ring system is considered a "privileged scaffold" in medicinal chemistry. Its rigid structure, metabolic stability, and ability to present amino acid side chains in well-defined spatial orientations make it an ideal starting point for designing novel bioactive molecules. Cyclo(L-tyrosyl-L-phenylalanyl) embodies these characteristics, offering a versatile framework for rational molecular design.

A compelling example of this potential comes from research into inhibitors for CYP121, an essential cytochrome P450 enzyme in Mycobacterium tuberculosis and a promising anti-tuberculosis drug target. researchgate.netnih.gov The natural substrate for CYP121 is the closely related compound cyclo(L-tyrosyl-L-tyrosine). nih.govmanchester.ac.uk By using this natural DKP as a scaffold, researchers have designed potent inhibitors. For example, the strategic addition of iodine atoms to the tyrosine rings of the parent scaffold resulted in derivatives with sub-micromolar binding affinity for CYP121. nih.govmanchester.ac.uk This work establishes a clear principle for modifying the aromatic rings of cyclo(L-tyrosyl-L-phenylalanyl) to develop new classes of enzyme inhibitors.

The DKP scaffold is also being explored for its potential to interact with nucleic acids. Research has indicated that the DKP framework could be used to target the RNA of viruses like HIV-1, opening a novel avenue for antiviral drug development. The distinct aromatic side chains of cyclo(L-tyrosyl-L-phenylalanyl) can be systematically modified to optimize interactions with specific RNA structures.

| Design Strategy | Target | Rationale based on DKP Scaffold |

| Halogenation of Aromatic Rings | Mycobacterium tuberculosis CYP121 | Based on analogs, adding halogens to the tyrosine moiety can significantly enhance binding affinity to the enzyme's active site. nih.govmanchester.ac.uk |

| Side Chain Modification | Viral RNA (e.g., HIV-1) | The DKP core acts as a rigid platform to orient functional groups for specific interactions with RNA secondary structures. |

| Peptidomimetic Design | Various Receptors/Enzymes | The constrained conformation of the DKP ring mimics beta-turns, allowing for the design of molecules that can disrupt protein-protein interactions. |

Contribution to Understanding Cyclic Peptide Chemistry and Biology

The study of cyclo(L-tyrosyl-L-phenylalanyl) and its analogs contributes significantly to the fundamental understanding of cyclic peptide chemistry, structure-activity relationships (SAR), and biosynthesis. The inherent rigidity of the DKP ring allows for a more controlled investigation of the influence of its appended side chains on biological activity.

A pivotal contribution comes from comparative studies that illuminate the role of specific functional groups. Research comparing cyclo(L-Pro-L-Phe) with cyclo(L-Pro-L-Tyr) in quorum sensing inhibition demonstrated that the single hydroxyl group on the tyrosine residue is critical for determining the molecular pathway of inhibition and also enhances the molecule's capacity for self-assembly into nanoparticles. nih.gov This provides direct insight into the non-covalent interactions driven by the p-hydroxybenzyl group of the tyrosine in cyclo(L-tyrosyl-L-phenylalanyl) and how they differ from the non-polar benzyl (B1604629) group of the phenylalanine.

Furthermore, investigations into the biosynthesis of related diketopiperazines have uncovered novel enzymatic pathways. For example, the enzyme Rv2275 from M. tuberculosis synthesizes cyclo(L-Tyr-L-Tyr) not through non-ribosomal peptide synthetases (NRPSs), but by using two molecules of charged Tyr-tRNA as substrates. nih.gov This discovery of an AlbC-like homolog that catalyzes cyclodipeptide formation expands the known biochemical routes for producing these molecules and suggests a similar biosynthetic origin for cyclo(L-tyrosyl-L-phenylalanyl) in the organisms that produce it. nih.gov

Emerging Research Areas and Unexplored Molecular Pathways

While initial research focused on the isolation and basic characterization of cyclo(L-tyrosyl-L-phenylalanyl), recent studies have opened up new frontiers and pointed toward previously unexplored molecular pathways.

The most prominent emerging area is its application in neuroprotection. The 2022 finding that it can alleviate ischemic/reperfusion brain injury by concurrently modulating inflammatory (JNK/NF-κB) and cell survival (PI3K/AKT) pathways is a significant breakthrough. nih.gov This dual action suggests a sophisticated mechanism of action that warrants further investigation and positions the compound as a lead for developing therapies against complex neurological damage.

Another area of growing interest is its potential as an anticoagulant. While its in vitro activity has been established, the precise molecular target within the coagulation cascade remains to be identified. chemfaces.com Future research will likely focus on pinpointing the specific clotting factors it inhibits and evaluating its efficacy and mechanism in more complex biological systems.

The targeting of viral RNA by DKP scaffolds is another nascent but highly promising field. The ability of cyclo(L-tyrosyl-L-phenylalanyl) to serve as a template for RNA-binding molecules is an unexplored area that could lead to novel antiviral strategies.

Methodological Advancements in Diketopiperazine Research

Progress in understanding cyclo(L-tyrosyl-L-phenylalanyl) and other DKPs is intrinsically linked to advancements in analytical and biochemical methodologies. A combination of sophisticated techniques is now routinely employed to characterize their structure, interactions, and activity.

Structural elucidation relies heavily on advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are used to determine the connectivity and conformational properties of the molecule. X-ray crystallography provides definitive, high-resolution data on the solid-state structure, which is crucial for computational modeling and rational drug design.

To study the interactions between DKPs and their biological targets, specialized techniques are employed. For instance, research on the CYP121 enzyme and its DKP ligands has utilized UV-vis and electron paramagnetic resonance (EPR) spectroscopy to probe the spin state of the heme iron upon ligand binding. nih.govmanchester.ac.uk Furthermore, methods like 19F NMR, where fluorine atoms are incorporated into the DKP or the target protein, have been used to study protein-ligand interactions with high sensitivity. researchgate.net

Finally, the screening of biological activity is enabled by a variety of in vitro assays. For cyclo(L-tyrosyl-L-phenylalanyl), these include specific coagulation assays (PT, APTT, TT) to quantify anticoagulant effects and cell-based assays to measure neuroprotection and modulation of signaling pathways. chemfaces.comnih.gov

Q & A

Q. What enzymatic synthesis methods are reported for cyclo(L-tyrosyl-L-phenylalanyl), and how are reaction mechanisms validated?

Cyclo(L-tyrosyl-L-phenylalanyl) is synthesized via non-ribosomal peptide synthetases (NRPS) or dedicated cyclodipeptide synthases. For example, Mycobacterium tuberculosis’s cyclo(L-tyrosyl-L-tyrosyl) synthase (EC 2.3.2.21) produces trace amounts of cyclo(L-tyrosyl-L-phenylalanyl) via a ping-pong mechanism involving covalent intermediates with active-site serine residues . Mechanistic validation includes isotopic labeling (e.g., -tyrosine) and kinetic assays to track substrate binding and intermediate formation.

Q. Which analytical techniques are critical for structural characterization of cyclo(L-tyrosyl-L-phenylalanyl)?

Key methods include: